beta-Alanine, N-(nitrosomethyl)-

Description

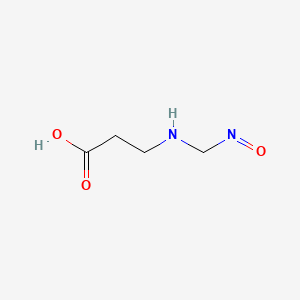

β-Alanine, N-(nitrosomethyl)- is a nitrosamine derivative of β-alanine, a non-proteinogenic amino acid involved in carnosine synthesis. This compound’s synthesis likely involves nitrosation of a methylated β-alanine precursor, a reaction common in nitrosamine formation under acidic conditions.

Properties

CAS No. |

133201-38-4 |

|---|---|

Molecular Formula |

C4H8N2O3 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

3-(nitrosomethylamino)propanoic acid |

InChI |

InChI=1S/C4H8N2O3/c7-4(8)1-2-5-3-6-9/h5H,1-3H2,(H,7,8) |

InChI Key |

XBRKUIXCVYAFTG-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCN=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(nitrosomethyl)- typically involves the nitrosation of beta-alanine. One common method is the reaction of beta-alanine with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-nitrosomethyl derivative.

Industrial Production Methods: Industrial production of Beta-Alanine, N-(nitrosomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Beta-Alanine, N-(nitrosomethyl)- undergoes various chemical reactions, including:

Oxidation: The nitrosomethyl group can be oxidized to form nitroso derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The nitrosomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sports Performance Enhancement

Beta-Alanine Supplementation in Athletic Training

Beta-Alanine is widely recognized for its role in improving athletic performance. It acts as a precursor to carnosine, which helps buffer acid in muscles during high-intensity exercise. Studies have shown that supplementation can lead to significant improvements in various performance metrics:

- Combat Sports : A systematic review indicated that beta-alanine supplementation improved strength-related parameters in combat sports athletes. For instance, boxers showed significant increases in cumulative force and mean punch force after supplementation .

- Endurance Sports : Research on trained rowers demonstrated that beta-alanine supplementation (6.4 g/day) for four weeks resulted in improved 2000-m rowing performance, with an average time reduction of 6.4 seconds compared to a placebo group .

Table 1: Summary of Performance Improvements from Beta-Alanine Supplementation

Cognitive Function and Mental Health

Emerging research suggests that beta-alanine may also play a role in cognitive function and mental resilience. A study involving elite soldiers indicated that beta-alanine supplementation resulted in improved psychomotor performance and cognitive tasks under stress, such as mathematical calculations during live-fire training .

Case Study: Impact on Soldiers' Performance

- Objective : To assess the effects of beta-alanine on cognitive function during high-stress military training.

- Findings : Soldiers supplemented with beta-alanine exhibited better target engagement speed and shooting accuracy following weapon misfires compared to those on a placebo .

Pharmacokinetics and Dosing Strategies

Understanding the pharmacokinetics of beta-alanine is crucial for optimizing its efficacy. Research has shown significant inter-individual variability in plasma responses to different dosing strategies:

- A study comparing fixed doses (1,400 mg) versus weight-relative doses (10 mg/kg body weight) found similar variability in plasma levels, suggesting that personalized dosing may be necessary for maximizing benefits .

Table 2: Pharmacokinetic Variability of Beta-Alanine

| Dosing Strategy | Variability (CV%) | Correlation with Body Weight |

|---|---|---|

| Fixed Dose | 35.0% | Negative correlation |

| Weight-Relative Dose | 33.2% | Positive correlation |

Biochemical Mechanisms

Beta-Alanine's effectiveness is attributed to its role in increasing muscle carnosine levels, which enhances buffering capacity during intense exercise. This biochemical mechanism allows athletes to perform at higher intensities for longer durations without succumbing to fatigue due to acidosis.

Mechanism of Action

The mechanism of action of Beta-Alanine, N-(nitrosomethyl)- involves its interaction with cellular components. The nitrosomethyl group can undergo redox reactions, leading to the formation of reactive nitrogen species. These species can interact with proteins, nucleic acids, and other biomolecules, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and nitrosative stress, which can influence cellular signaling and metabolism.

Comparison with Similar Compounds

Nitrosamines and Carcinogenicity

Nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosomethylbenzylamine () share structural similarities with β-alanine, N-(nitrosomethyl)-. Key comparisons include:

Key Differences :

- Substituent Groups : The presence of a β-alanine backbone in β-alanine, N-(nitrosomethyl)- may alter solubility and tissue distribution compared to aromatic nitrosamines like N-nitrosomethylbenzylamine.

β-Alanine Derivatives

Several β-alanine derivatives are listed in the evidence, though none are nitrosated:

Metabolic Contrasts :

- Transamination Efficiency: β-Alanine is metabolized by GABA-T and AGXT2, with only ~40-80% efficiency in carnosine synthesis . Nitrosomethyl derivatives may inhibit these enzymes, altering β-alanine clearance and increasing systemic toxicity.

- Excretion : Unlike β-alanine, which is regulated via renal transamination , nitroso derivatives may form DNA adducts or undergo glutathione conjugation, as seen in other nitrosamines .

Functional Analogues in Supplementation

Comparisons include:

Biological Activity

Beta-Alanine, N-(nitrosomethyl)- is a compound of interest due to its potential biological activities and implications in various physiological processes. This article delves into its biological activity, including its role in metabolism, effects on cellular health, and potential carcinogenic properties.

Overview of Beta-Alanine

Beta-Alanine is a non-essential amino acid that serves as a precursor to carnosine, a dipeptide that plays crucial roles in muscle function and cellular buffering. It is also involved in neurotransmission and has been studied for its effects on exercise performance and recovery.

Biological Functions

- Carnosine Synthesis :

- Antioxidant Properties :

- Neurotransmitter Role :

Carcinogenic Potential

Beta-Alanine, N-(nitrosomethyl)- belongs to the class of nitrosamines, compounds known for their carcinogenic potential. Research indicates that nitrosamines can induce tumors in various animal models, affecting multiple organs such as the liver, lungs, and kidneys . The carcinogenicity of nitrosamines is often dose-dependent, with significant tumor induction observed even at low doses .

Case Studies on Carcinogenicity

-

Animal Studies :

In chronic feeding studies with N-nitrosodimethylamine (NDMA), tumors were induced across different species, highlighting the potent carcinogenic nature of nitrosamines. For instance, administration of N-nitrosodiethylamine (NDEA) resulted in tumors in over 20 animal species, including primates . -

Transplacental Carcinogenesis :

Studies have shown that exposure to nitrosamines during pregnancy can increase tumor incidence in subsequent generations. This suggests a significant risk associated with prenatal exposure to these compounds .

Research Findings

Recent studies have focused on the effects of beta-alanine supplementation on athletic performance and its physiological implications:

-

Exercise Performance :

Beta-alanine supplementation has been shown to improve performance in high-intensity exercises by reducing blood lactate accumulation. For example, one study found that participants who supplemented with beta-alanine showed significantly lower lactate levels during a 10-km running trial compared to a placebo group . -

Cell Culture Studies :

In vitro studies demonstrate that beta-alanine enhances cell viability and growth by improving pH balance through carnosine production. This effect is particularly pronounced in cell lines with high metabolic demands such as muscle cells .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Carnosine Synthesis | Precursor for carnosine; regulates pH levels in cells |

| Antioxidant Properties | Protects against oxidative stress |

| Neurotransmitter Role | Modulates neuronal excitability; inhibits excessive firing |

| Carcinogenic Potential | Induces tumors in animal models; dose-dependent effects |

| Exercise Performance | Reduces lactate accumulation; improves endurance performance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.